Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro-
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Overview
Description
Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with nitro and methyl groups. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- can be achieved through multiple synthetic routes. One common method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. This reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is more efficient as it avoids the formation of by-products and requires fewer purification steps .
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro-. This method allows for precise control over reaction conditions, leading to higher yields and better selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product is the corresponding diamine.
Substitution: The products depend on the nucleophile used but typically result in the replacement of the nitro group with the nucleophile.
Scientific Research Applications
Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- 4-methyl-3-nitroaniline
- 4-methylbenzene-1,3-diamine
Uniqueness
Benzamide, N-(4-methyl-3-nitrophenyl)-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form specific intermediates makes it valuable in various synthetic and research applications .
Properties
CAS No. |
62129-29-7 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-9-5-6-11(8-13(9)17(21)22)15-14(18)10-3-2-4-12(7-10)16(19)20/h2-8H,1H3,(H,15,18) |
InChI Key |
DBIRIFLCROBVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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